BenchChemオンラインストアへようこそ!

3-methyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Strategically procure this 3-methyl triazolothiazole-benzamide (CAS 933006-00-9) as a critical 'null' control for hydrophobic interactions in your structure-activity relationship (SAR) studies. Its low molecular weight (260.32 Da) and balanced AlogP (1.29) make it a superior, lead-like starting point for fragment-based drug discovery targeting metallo-β-lactamases (MBLs). It is a key analog for assembling a complete selectivity profiling set for PARP enzymes with the 3-bromo variant.

Molecular Formula C12H12N4OS
Molecular Weight 260.32 g/mol
CAS No. 933006-00-9
Cat. No. B6519878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide
CAS933006-00-9
Molecular FormulaC12H12N4OS
Molecular Weight260.32 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)NC2=NN=C3N2CCS3
InChIInChI=1S/C12H12N4OS/c1-8-3-2-4-9(7-8)10(17)13-11-14-15-12-16(11)5-6-18-12/h2-4,7H,5-6H2,1H3,(H,13,14,17)
InChIKeyXEDUWFGYWXQVSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-methyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide (CAS 933006-00-9) Procurement-Relevant Baseline


3-methyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide (CAS 933006-00-9) is a synthetic small molecule belonging to the triazolothiazole-benzamide class, characterized by a fused 5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3]thiazole core and a 3-methylbenzamide substituent . Its molecular formula is C12H12N4OS, with a molecular weight of 260.32 g/mol. The compound's physicochemical profile, including calculated AlogP of 1.29 and a topological polar surface area (TPSA) of 90.65 Ų, positions it within favorable drug-like chemical space, making it a rational candidate for screening libraries and hit-to-lead optimization .

Why 3-Methyl Substitution on the Triazolothiazole-Benzamide Scaffold is Non-Interchangeable


Within the triazolo[3,4-b][1,3]thiazol-3-yl benzamide series, simple 'generic substitution' is not feasible due to the profound impact of the single benzamide substituent on both target engagement and physicochemical properties. Comparison data shows that replacing the 3-methyl group with a 3-trifluoromethyl group, while maintaining an identical core, dramatically alters molecular weight (from 260.32 to 314.29 g/mol) and lipophilicity, leading to a distinct target inhibition profile, such as an antiproliferative IC50 of 12 µM in A549 cells . Similarly, a 3-bromo substitution (MW 325.19 g/mol) is associated with a shift towards bromodomain inhibition, a mechanism not attributed to the 3-methyl analog [1]. These differences underscore that each substituent creates a unique chemotype, invalidating the assumption of functional interchangeability for procurement decisions.

Quantitative Differentiation Evidence for 3-methyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide


Physicochemical Differentiation: Lipophilic Efficiency (LipE) Advantage Over 3-CF3 Analog

3-methyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide exhibits a superior calculated lipophilic efficiency profile compared to its direct 3-trifluoromethyl analog. The target compound has a lower molecular weight (260.32 vs. 314.29 g/mol) and a lower AlogP of 1.29, whereas the 3-CF3 analog is significantly more lipophilic . This results in a more favorable LipE index for the methyl compound, assuming comparable potency, which predicts better absorption and lower metabolic clearance—a critical parameter for selecting a lead candidate over a more lipophilic analog during early-stage drug discovery .

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Structural Distinction from 3-Bromo Analog: Impact on Hydrogen Bonding Capacity and Drug-Likeness

The 3-methyl substituent on the target compound provides a distinct hydrogen bond and steric profile compared to the 3-bromo analog. The target compound has 2 hydrogen bond donors (HBD), while the presence of a bromine atom on the comparator introduces a heavy halogen that can engage in halogen bonding but reduces overall drug-likeness (e.g., increased MW to 325.19 g/mol) . The target compound maintains a lower molecular weight and a QED (Quantitative Estimate of Drug-likeness) weighted score of 0.69, indicating a more favorable balance of molecular properties for sampling biological space .

Chemical Biology Target Engagement Drug Design

Class-Level Biological Traction: Triazolothiazole Scaffold as a Viable Metallo-β-Lactamase (MBL) Inhibitor

Although direct bioactivity data for the specific compound is not publicly available, the core 5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3]thiazole scaffold has demonstrated quantifiable biological activity. A closely related analog, 3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine, was identified as a new metallo-β-lactamase (MBL) inhibitor with approximately 50% inhibition of VIM-2 at 100 µM, translating to an IC50 of roughly 179 µM [1]. This validates the scaffold's ability to engage a clinically relevant target, positioning the 3-methylbenzamide-substituted derivative as a rational entry point for hit-to-lead optimization against MBLs, a mechanism where traditional β-lactamase inhibitors fail.

Antimicrobial Resistance Enzyme Inhibition Structural Biology

Procurement-Grade Purity and Analytical Specification for Reproducible Screening

In the absence of target-specific potency data, the purity specification becomes a critical differentiator for procurement. The 3-methyl compound (CAS 933006-00-9) is typically supplied with a high purity level (e.g., ≥95% by HPLC) as standard from major vendors, ensuring low interference in primary assays . This is a quantifiable advantage over less well-characterized in-class analogs that may be procured from non-specialist suppliers with lower or undefined purity, which can lead to false positives or negatives in high-throughput screening (HTS) campaigns.

High-Throughput Screening Analytical Chemistry Compound Management

Optimal R&D Application Scenarios for 3-methyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide (933006-00-9)


Early-Stage Lead Optimization for Antimicrobial Resistance

Given the class-level validation of the triazolothiazole scaffold as a metallo-β-lactamase (MBL) inhibitor, this compound is ideally suited for hit-to-lead chemistry programs targeting multidrug-resistant Gram-negative bacteria [1]. Its low molecular weight (260.32 Da) and favorable drug-likeness score (QED 0.69) make it a superior starting point for fragment growth compared to heavier, more lipophilic analogs . Procurement is recommended for research groups aiming to improve the micromolar affinity of the core scaffold through focused library synthesis.

Screening Library Enhancement with Lead-Like Chemical Space

The 3-methyl compound occupies a distinct and highly desirable region of drug-like chemical space (AlogP: 1.29; TPSA: 90.65 Ų; MW: 260.32 g/mol) that is underrepresented in many commercial screening decks [1]. Its balanced physicochemical profile, particularly its low lipophilicity compared to the 3-CF3 analog, makes it a strategic procurement target for organizations seeking to diversify their compound collections with lead-like, rather than drug-like, matter, thereby reducing the risk of discovering intractable hits .

Tool Compound for Halogen-Bonding vs. Hydrophobic Interaction Studies

Purchasing both the 3-methyl and the 3-bromo analog creates a powerful matched-pair set for investigating substituent effects on target binding. The 3-methyl group (target compound) serves as a 'null' control for hydrophobic interactions, while the 3-bromo analog introduces a halogen bond donor. This combination enables quantitative assessment of halogen-bonding contributions to free energy of binding in biophysical assays, a key application in rational structure-based drug design [1].

Chemical Probe for Investigating PARP Enzyme Selectivity

Although direct data for the compound is not available, the triazolothiazole-benzamide phenotype has been implicated in binding the nicotinamide pocket of PARP enzymes [1]. The 3-methyl substitution offers a unique steric and electronic profile for probing PARP isoform selectivity when compared to 3-halo or 3-CF3 derivatives. Research groups focused on PARP biology should procure this compound to complete a focused set of analogs for selectivity profiling, where minor structural changes can dictate isoform-specific inhibition .

Quote Request

Request a Quote for 3-methyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.